2-(3-Methoxypyrrolidin-1-yl)-4-methylpyrimidine
Description
Properties
IUPAC Name |
2-(3-methoxypyrrolidin-1-yl)-4-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-3-5-11-10(12-8)13-6-4-9(7-13)14-2/h3,5,9H,4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXCUJDPAALASB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypyrrolidin-1-yl)-4-methylpyrimidine typically involves the reaction of 4-methylpyrimidine with 3-methoxypyrrolidine under specific conditions. One common method includes:
Starting Materials: 4-methylpyrimidine and 3-methoxypyrrolidine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The mixture is heated to promote the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypyrrolidin-1-yl)-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of the reduced pyrimidine derivative.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxypyrrolidin-1-yl)-4-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypyrrolidin-1-yl)-4-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxypyrrolidine group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Structure: Piperidine substituent at the 6-position, amino group at the 2-position, and methyl group at the 4-position of pyrimidine.
- Key Differences: Substituent Position: The target compound has a 3-methoxypyrrolidine group at the 2-position, whereas this analogue features a piperidine ring at the 6-position.
- Research Findings: Synthesized for drug design due to pyrimidine's role in therapeutic agents. Crystal structure analysis revealed planar pyrimidine rings and intermolecular hydrogen bonds involving the amino group .
4-Methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)pyrimidine
- Structure : Methoxy group at the 4-position of pyrimidine and a pyrazole ring with methoxy/methyl groups at the 2-position.
- Key Differences: Heterocyclic Attachment: Pyrazole vs. pyrrolidine substituents, affecting conformational flexibility and steric bulk. LogP: Reported logP of 1.01, indicating moderate lipophilicity .
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
- Structure: Hybrid thieno-pyrimidine fused with a pyrazolo-pyrimidine system.
- Key Differences: Core Structure: Fused bicyclic systems vs. a monocyclic pyrimidine in the target compound, impacting π-π stacking and binding affinity.
Biological Activity
2-(3-Methoxypyrrolidin-1-yl)-4-methylpyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C10H14N2O
- Molecular Weight : 178.23 g/mol
The pyrimidine ring is known for its role in various biological systems, and the addition of a methoxypyrrolidine moiety enhances its pharmacological profile.
The compound's mechanism of action primarily involves interaction with specific enzymes and receptors within biological systems. Research indicates that it may act as an inhibitor of certain metabolic pathways, potentially affecting lipid metabolism and signaling pathways related to inflammation and cancer progression .
Structure-Activity Relationship (SAR)
Studies on the SAR of pyrimidine derivatives have demonstrated that modifications to the pyrimidine core significantly influence biological activity. For instance, substituents at the 4-position of the pyrimidine ring can enhance potency against specific targets, such as NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D), which is involved in endocannabinoid signaling .
| Substituent | Biological Activity | Reference |
|---|---|---|
| 3-Methoxypyrrolidine | Increased inhibition of NAPE-PLD | |
| Methyl group at 4-position | Enhanced lipophilicity and receptor binding |
Antimicrobial Activity
In a study evaluating various pyrimidine derivatives, this compound exhibited moderate activity against drug-sensitive strains of Mycobacterium tuberculosis but was less effective against Gram-negative bacteria such as E. coli and P. aeruginosa . This suggests a selective action that could be harnessed for targeted antimicrobial therapies.
Anti-inflammatory Properties
Another significant aspect of this compound is its potential anti-inflammatory effects. Research has shown that derivatives with similar structures can modulate inflammatory responses by inhibiting specific enzymes involved in the production of pro-inflammatory mediators . The methoxypyrrolidine group appears to play a crucial role in enhancing these effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
